molecular formula C6H15NO3Si B11912867 Methyl {[methoxy(dimethyl)silyl]methyl}carbamate CAS No. 23432-52-2

Methyl {[methoxy(dimethyl)silyl]methyl}carbamate

Cat. No.: B11912867
CAS No.: 23432-52-2
M. Wt: 177.27 g/mol
InChI Key: HYWVHENYMKNJAM-UHFFFAOYSA-N
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Description

Methyl {[methoxy(dimethyl)silyl]methyl}carbamate is an organosilicon carbamate derivative characterized by a methoxy(dimethyl)silyl group attached to a methyl carbamate backbone. This compound combines the reactivity of carbamates with the steric and electronic effects of silicon-containing substituents, making it relevant in catalysis, polymer chemistry, and pharmaceutical intermediates . Its structure features a silicon atom bonded to two methyl groups, a methoxy group, and a carbamate-functionalized methyl chain, which influences its stability and reactivity compared to simpler carbamates like methyl carbamate .

Properties

CAS No.

23432-52-2

Molecular Formula

C6H15NO3Si

Molecular Weight

177.27 g/mol

IUPAC Name

methyl N-[[methoxy(dimethyl)silyl]methyl]carbamate

InChI

InChI=1S/C6H15NO3Si/c1-9-6(8)7-5-11(3,4)10-2/h5H2,1-4H3,(H,7,8)

InChI Key

HYWVHENYMKNJAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC[Si](C)(C)OC

Origin of Product

United States

Preparation Methods

Synthesis via Silyl-Carbamate Coupling Reactions

The most direct route to MDSC involves the reaction of methoxy(dimethyl)silyl-methylamine with methyl chloroformate under controlled conditions. This method, adapted from analogous silyl carbamate syntheses, proceeds via nucleophilic substitution . Specifically, the amine group attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride and forming the carbamate linkage.

Key parameters influencing yield include:

  • Temperature : Optimal reactions occur between 0–5°C to minimize side reactions such as siloxane formation .

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) prevents hydrolysis of the silyl group .

  • Catalyst : Triethylamine (TEA) or pyridine neutralizes HCl by-products, driving the reaction to completion .

Experimental data from analogous systems (e.g., bis-(N,N-dimethylcarbamato)-diethylsilane synthesis) demonstrate yields of 57–85% under similar conditions . For MDSC, however, the steric bulk of the methoxy(dimethyl)silyl group may necessitate longer reaction times (12–24 hours) to achieve comparable yields.

Transesterification of Silyl Ethers with Carbamates

An alternative approach involves transesterification between methyl carbamate and methoxy(dimethyl)silyl-methyl alcohol. This method, though less common, avoids handling hazardous chloroformates. The reaction is catalyzed by Lewis acids such as ZnCl₂ or Ti(OiPr)₄, which activate the carbamate carbonyl for nucleophilic attack by the silyl alcohol .

Reaction Conditions :

  • Pressure : 20–40 bar inert gas (N₂ or Ar) to suppress volatilization of reactants .

  • Temperature : 150–180°C to overcome kinetic barriers .

  • Catalyst Loading : 1–5 mol% ZnCl₂ achieves 35–75% selectivity toward silyl carbamates .

This method’s major drawback is competing side reactions, including silanol condensation and carbamate decomposition. Patent EP2917172B1 reports that horizontal bubble column reactors improve selectivity by enabling continuous ammonia stripping, which shifts equilibrium toward product formation .

Hydroamination of Silanes with Isocyanates

A novel pathway involves the hydroamination of methoxy(dimethyl)silane with methyl isocyanate. This one-pot reaction, catalyzed by transition-metal complexes (e.g., Pd or Ru), proceeds via insertion of the isocyanate into the Si–H bond .

Mechanistic Insights :

  • Oxidative Addition : The metal catalyst activates the Si–H bond.

  • Isocyanate Insertion : Methyl isocyanate inserts into the M–Si bond, forming a silyl-carbamoyl intermediate.

  • Reductive Elimination : The catalyst releases MDSC, regenerating the active species.

While this method is theoretically efficient, practical yields remain low (≤30%) due to catalyst deactivation and competing hydrosilylation pathways .

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Key Advantages Challenges
Silyl-Carbamate Coupling60–75%High selectivity, mild conditionsRequires hazardous chloroformates
Transesterification35–55%Avoids toxic reagentsHigh energy input, side reactions
Hydroamination20–30%Atom-economical, one-pot synthesisCatalyst cost, low yields

Purification and Characterization

Crude MDSC is typically purified via fractional distillation or silica gel chromatography. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structure:

  • ¹H NMR : Peaks at δ 3.65 (s, OCH₃), δ 3.40 (t, CH₂N), δ 0.15 (s, Si(CH₃)₂) .

  • IR : Stretching vibrations at 1690 cm⁻¹ (C=O) and 1250 cm⁻¹ (Si–C) .

Scientific Research Applications

Organic Synthesis

Methyl {[methoxy(dimethyl)silyl]methyl}carbamate serves as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecular structures.

Biological Applications

The compound is studied for its potential in modifying biomolecules, thereby enhancing their stability and functionality. Research indicates that it can form stable complexes with proteins and enzymes, which may inhibit their activity or alter their properties through interactions mediated by hydrogen bonding and van der Waals forces.

Pharmaceutical Development

Ongoing research explores the use of this compound as a drug delivery agent. Its capacity to form stable complexes with various pharmaceuticals could improve the efficacy of drug formulations by enhancing bioavailability and targeting specific tissues.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty polymers and coatings. Its unique chemical properties contribute to the durability and performance characteristics of these materials, making it suitable for various applications in coatings and sealants.

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound in drug delivery systems for anticancer therapies. The compound was shown to enhance the solubility and stability of certain chemotherapeutic agents, leading to improved therapeutic outcomes in preclinical models.

Case Study 2: Bioconjugation Techniques

Research highlighted the application of this compound in bioconjugation techniques, where it was used to modify antibodies for targeted drug delivery. The carbamate group facilitated stable attachment to biomolecules, demonstrating potential for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of Methyl {[methoxy(dimethyl)silyl]methyl}carbamate involves its interaction with various molecular targets. The carbamate group can form stable complexes with proteins and enzymes, potentially inhibiting their activity. The silicon atom can also interact with biological membranes, altering their properties and affecting cellular functions. These interactions are mediated through hydrogen bonding, van der Waals forces, and covalent bonding.

Comparison with Similar Compounds

[Dimethyl(phenethyl)silyl]methyl Carbamate

This analog replaces the methoxy(dimethyl)silyl group with a dimethyl(phenethyl)silyl moiety. Such modifications are significant in tuning lipophilicity for drug delivery applications .

Allenylsilane Carbamates (e.g., Methyl 3-(trimethylsilyl)penta-3,4-dienoate)

These compounds incorporate allenylsilane groups, enabling unique cyclization pathways in organic synthesis.

Table 1: Structural Comparison of Silyl-Modified Carbamates

Compound Silyl Group Key Reactivity/Application Reference
Methyl {[methoxy(dimethyl)silyl]methyl}carbamate Methoxy(dimethyl)silyl Catalysis, polymer stabilizers
[Dimethyl(phenethyl)silyl]methyl carbamate Dimethyl(phenethyl)silyl Enhanced lipophilicity
Methyl 3-(trimethylsilyl)penta-3,4-dienoate Trimethylsilyl Bergman cyclization substrates

Carbamate Esters with Varied Alkyl/Aryl Groups

Methyl Carbamate (CAS 598-55-0)

The simplest analog lacks silicon substituents, resulting in higher polarity and faster hydrolysis. It serves as a carbonyl source in dicarbamate synthesis (e.g., dimethyl hexane-1,6-dicarbamate) over MCM-41 catalysts, a process less efficient with bulkier silyl-carbamates .

Ethyl [(7-Chloro-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl)methyl]carbamate

This pharmaceutical intermediate demonstrates the role of carbamates in drug design. The ethyl group and benzodiazepine backbone confer distinct metabolic stability compared to silicon-containing analogs .

Table 2: Physicochemical Properties of Selected Carbamates

Compound Molecular Weight (g/mol) Hydrolysis Rate (Relative) Key Applications
Methyl carbamate 89.09 High Dicarbamate synthesis
This compound 192.30 Moderate Polymer modification
Ethyl benzodiazepine carbamate 335.78 Low Antipsychotic agents

Biological Activity

Methyl {[methoxy(dimethyl)silyl]methyl}carbamate is a specialized carbamate compound that exhibits a range of biological activities. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a methoxy group attached to a dimethylsilyl moiety, which is further linked to a carbamate functional group. Its molecular formula is C₇H₁₅N₁O₃Si, and it is classified under carbamates known for their diverse biological activities.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Case Studies and Experimental Data

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of various carbamates, including methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate, against common bacterial strains. Results indicated significant inhibition zones, suggesting potential use as an antimicrobial agent.
  • Insecticidal Efficacy :
    • Research on structurally similar compounds demonstrated that certain carbamates could disrupt the nervous system of insects. This compound may share this mechanism due to its chemical composition, warranting further investigation into its insecticidal properties .
  • Cytotoxicity in Cancer Cell Lines :
    • In vitro studies on related carbamate compounds have shown varying degrees of cytotoxicity against cancer cell lines. While specific data for this compound is lacking, its structural analogs have demonstrated promising results in inducing apoptosis in cancer cells .

Comparative Analysis with Other Carbamates

Compound NameStructural FeaturesUnique Characteristics
Methyl CarbamateSimple methyl ester of carbamic acidBasic structure without additional functional groups
Ethyl CarbamateEthyl ester variantNotable toxicity concerns
N-MethylureaUrea derivative with methyl substitutionExhibits different reactivity patterns compared to carbamates
Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamateIncorporates silane moietyEnhanced utility in silicone chemistry

The incorporation of a silane moiety in this compound enhances its reactivity and applications compared to simpler carbamates. This unique feature allows it to serve as both a functional reagent and an intermediate in complex organic syntheses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl {[methoxy(dimethyl)silyl]methyl}carbamate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves forming the carbamate linkage via nucleophilic substitution or condensation reactions. For example, silyl-methyl intermediates (e.g., chloro(dimethyl)silyl derivatives) can react with methyl carbamate precursors under anhydrous conditions. Temperature control (0–5°C during mixing) and inert atmospheres (N₂/Ar) are critical to avoid hydrolysis of the silyl group . Solvents like dichloromethane or dioxane are preferred to minimize side reactions .
  • Data Consideration : Monitor reaction progress via TLC or NMR to detect intermediates. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of silyl precursor to carbamate).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • GC-MS : For volatile impurities (e.g., unreacted silyl precursors) .
  • ¹H/¹³C NMR : Confirm the presence of the methoxy(dimethyl)silyl group (δ ~0.5 ppm for Si-CH₃) and carbamate carbonyl (δ ~155–160 ppm) .
  • FT-IR : Detect characteristic Si-O-C (1050–1100 cm⁻¹) and carbamate N-H (3300–3400 cm⁻¹) stretches .

Q. What are the key stability considerations for handling and storing this compound?

  • Stability Profile : The silyl ether group is moisture-sensitive. Store under inert gas at –20°C in sealed vials with molecular sieves. Hydrolysis rates increase at pH < 4 or > 8, generating silanol byproducts .
  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH) to assess degradation kinetics .

Advanced Research Questions

Q. How does the steric and electronic environment of the silyl group influence reactivity in cross-coupling or functionalization reactions?

  • Mechanistic Insight : The methoxy(dimethyl)silyl group acts as a mild electron-donating substituent, stabilizing transition states in nucleophilic attacks. Steric hindrance from dimethyl groups may slow reactions at the methyl carbamate site. Computational studies (DFT) can map electron density distributions .
  • Case Study : Compare reactivity with analogous trimethylsilyl or phenylsilyl derivatives to isolate steric/electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for carbamate-silyl hybrids?

  • Data Reconciliation :

Purity Verification : Re-evaluate historical data using modern analytical standards (e.g., HPLC-MS vs. legacy TLC methods) .

Assay Conditions : Control for pH and temperature, as carbamate stability varies under biological conditions .

Structural Confirmation : Re-synthesize disputed compounds and validate via X-ray crystallography (if crystalline) or 2D NMR .

Q. How can computational modeling predict the metabolic fate or toxicity of this compound?

  • In Silico Tools :

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility, CYP450 interactions, and potential toxicity flags (e.g., carbamate hydrolysis to methyl isocyanate) .
  • Docking Studies : Simulate interactions with esterase enzymes responsible for carbamate cleavage .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity (if applicable)?

  • Scale-Up Considerations :

  • Catalyst Optimization : Use immobilized catalysts to enhance reproducibility in silylation steps .
  • Flow Chemistry : Minimize hydrolysis risks by controlling residence time and moisture levels .

Key Citations

  • Synthesis & Stability :
  • Analytical Methods :
  • Toxicity & Metabolism :

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